N-[3-(Morpholin-4-yl)propyl]cyclopentanamine
Description
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine is a secondary amine derivative comprising a cyclopentylamine core linked via a three-carbon propyl chain to a morpholine moiety. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its balance of lipophilicity and hydrogen-bonding capacity, which enhances bioavailability and target engagement. This article compares these analogs to infer the behavior of this compound.
Properties
CAS No. |
192811-39-5 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclopentanamine |
InChI |
InChI=1S/C12H24N2O/c1-2-5-12(4-1)13-6-3-7-14-8-10-15-11-9-14/h12-13H,1-11H2 |
InChI Key |
LNLJOSKUGCECFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation or crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major products include reduced amine derivatives.
Substitution: The major products include substituted morpholine derivatives.
Scientific Research Applications
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity (XLogP3): The phenylmethoxyphenoxy substituent (XLogP3 = 4.6) significantly increases lipophilicity compared to morpholine (estimated XLogP3 ~2.5) and imidazole (~1.8). This suggests that N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine may exhibit superior membrane permeability but poorer aqueous solubility . The morpholine moiety balances moderate lipophilicity with hydrogen-bonding capacity, making it favorable for oral bioavailability.
Hydrogen-Bonding and Solubility
- Hydrogen-Bond Acceptors (HBA): All three compounds have three HBAs, but their sources differ: Morpholine contributes one oxygen and one tertiary nitrogen. Imidazole provides two aromatic nitrogen atoms, enabling π-π stacking interactions absent in morpholine derivatives. Phenylmethoxyphenoxy relies on ether oxygen atoms, which are weaker HBAs than nitrogen or morpholine oxygen .
Conformational Flexibility
- Rotatable Bonds: The phenylmethoxyphenoxy analog has nine rotatable bonds, conferring high flexibility that may entropically hinder target binding. In contrast, morpholine and imidazole analogs exhibit fewer rotatable bonds (five), favoring rigid, pre-organized conformations .
Biological Activity
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.31 g/mol
- Structural Features : The compound features a cyclopentane ring linked to a propyl chain that contains a morpholine moiety. This unique structure contributes to its pharmacological potential.
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, influencing biochemical pathways relevant to neurological disorders. The morpholine ring enhances solubility and bioavailability, facilitating interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent:
- Neurotransmitter Receptor Interaction : Compounds with similar structures have shown the ability to modulate receptor activity, which is crucial for developing new drugs targeting neurological conditions.
- Enzyme Modulation : Studies suggest that this compound may inhibit or activate specific enzymes involved in various metabolic pathways, potentially leading to therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| N-[3-(Morpholin-4-yl)propyl]cyclobutanamine | Cyclobutane | Smaller ring; different steric properties |
| N-[3-(Morpholin-4-yl)propyl]cyclohexanamine | Cyclohexane | Larger ring; altered electronic properties |
| N-[2-(Morpholin-4-yl)ethyl]cyclopentanamine | Ethylene Link | Different linker; affects reactivity |
The structural differences influence the reactivity and biological activity of these compounds, making this compound particularly interesting for medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity towards specific receptors, which is essential for its pharmacological effects. These studies often utilize radiolabeled ligands to quantify binding interactions.
- Pharmacological Effects : In vitro studies have demonstrated that this compound can modulate neurotransmitter release, suggesting potential applications in treating disorders like depression and anxiety.
- Toxicology Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its safety and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
